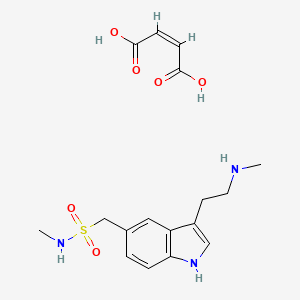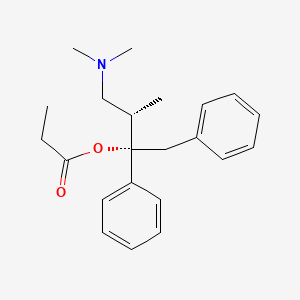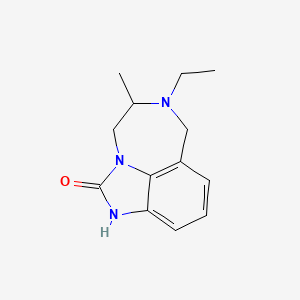
3,5-Di-tert-butyl-4'-methyl-4-biphenylol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Di-tert-butyl-4’-methyl-4-biphenylol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a methyl group attached to a biphenyl structure, which contributes to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity 3,5-Di-tert-butyl-4’-methyl-4-biphenylol.
化学反应分析
Types of Reactions
3,5-Di-tert-butyl-4’-methyl-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
3,5-Di-tert-butyl-4’-methyl-4-biphenylol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used as an additive in lubricants, plastics, and coatings to enhance stability and performance.
作用机制
The mechanism of action of 3,5-Di-tert-butyl-4’-methyl-4-biphenylol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and reactivity. Pathways involved may include antioxidant mechanisms, where the compound scavenges free radicals and prevents oxidative damage.
相似化合物的比较
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: A related compound with similar structural features.
Uniqueness
3,5-Di-tert-butyl-4’-methyl-4-biphenylol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
属性
CAS 编号 |
6257-38-1 |
|---|---|
分子式 |
C21H28O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(4-methylphenyl)phenol |
InChI |
InChI=1S/C21H28O/c1-14-8-10-15(11-9-14)16-12-17(20(2,3)4)19(22)18(13-16)21(5,6)7/h8-13,22H,1-7H3 |
InChI 键 |
DVEQZTOWLAYDBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



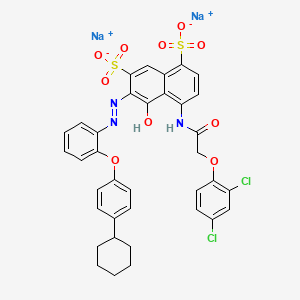
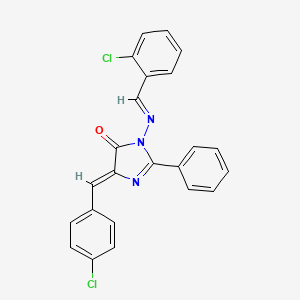
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
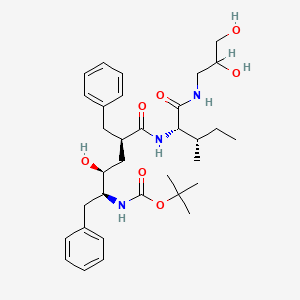
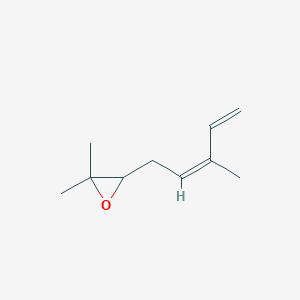
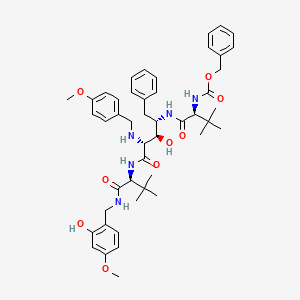
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
